molecular formula C43H49BrF2N3O12P B15139756 Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br

Cat. No.: B15139756
M. Wt: 948.7 g/mol
InChI Key: LTEKXXMNHUVHKP-XXDIGLPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is a compound primarily used as a drug-linker conjugate for antibody-drug conjugates (ADCs). It is utilized in the synthesis of anti-CD40 antibody agent conjugates, which are significant in targeted cancer therapies . The compound has a molecular weight of 948.74 and a chemical formula of C43H49BrF2N3O12P .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves multiple steps, including the preparation of the drug-linker conjugate. The compound is synthesized by reacting specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents like DMSO and specific catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is stored at -20°C under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like DMSO, catalysts, and specific acids or bases to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are typically intermediates used in further synthesis steps or the final drug-linker conjugate used in ADCs .

Scientific Research Applications

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding induces a conformational change in the receptor, triggering downstream effects that modulate gene expression and cellular responses. The molecular targets include various proteins and enzymes involved in inflammation and immune response .

Properties

Molecular Formula

C43H49BrF2N3O12P

Molecular Weight

948.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C43H49BrF2N3O12P/c1-22(47-36(53)20-44)37(54)48-23(2)38(55)49-27-7-5-6-25(15-27)14-24-8-10-26(11-9-24)39-60-35-18-29-30-17-32(45)31-16-28(50)12-13-40(31,3)42(30,46)33(51)19-41(29,4)43(35,61-39)34(52)21-59-62(56,57)58/h5-13,15-16,22-23,29-30,32-33,35,39,51H,14,17-21H2,1-4H3,(H,47,53)(H,48,54)(H,49,55)(H2,56,57,58)/t22-,23-,29-,30-,32-,33-,35+,39+,40-,41-,42-,43+/m0/s1

InChI Key

LTEKXXMNHUVHKP-XXDIGLPESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr

Origin of Product

United States

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